trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
“trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring, a benzotriazinone moiety, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” typically involves multiple steps:
Formation of the Benzotriazinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an amine.
Cyclohexanecarboxamide Formation: The final step involves the formation of the carboxamide bond, typically through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the benzotriazinone moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceutical Research: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Shares the methoxyphenyl group but lacks the benzotriazinone moiety.
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid: Contains the benzotriazinone moiety but differs in the rest of the structure.
Uniqueness
The unique combination of the methoxyphenyl group, benzotriazinone moiety, and cyclohexanecarboxamide structure distinguishes “trans-N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide” from other compounds. This unique structure may confer specific chemical and biological properties that are of interest in various research fields.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-12-10-17(11-13-18)23-21(27)16-8-6-15(7-9-16)14-26-22(28)19-4-2-3-5-20(19)24-25-26/h2-5,10-13,15-16H,6-9,14H2,1H3,(H,23,27) |
InChI Key |
VMXPVQYZMZMVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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